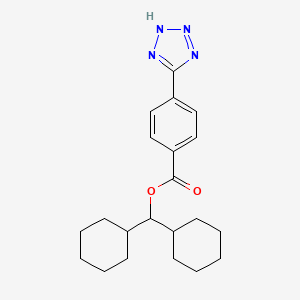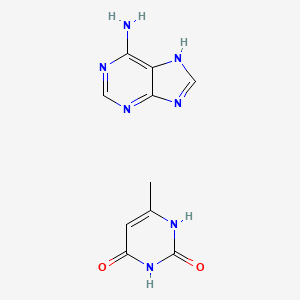![molecular formula C17H29NO2P+ B12531482 [(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium CAS No. 675623-90-2](/img/structure/B12531482.png)
[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium is a compound with the chemical formula C₁₇H₂₉NO₂P⁺ . This compound is part of a group of stereoisomers and is known for its unique structural properties.
Métodos De Preparación
The synthetic routes for (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involve several steps. The preparation typically starts with the selection of appropriate chiral sources to ensure the correct stereochemistry. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for certain diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes .
Mecanismo De Acción
The mechanism of action of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the context and concentration of the compound .
Comparación Con Compuestos Similares
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium can be compared with other similar compounds, such as [(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron . The uniqueness of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium lies in its specific stereochemistry and the presence of the oxophosphanium group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
675623-90-2 |
|---|---|
Fórmula molecular |
C17H29NO2P+ |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
[(1S)-3-ethyl-1-[[(1R)-1-phenylethyl]amino]heptyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H28NO2P/c1-4-6-10-15(5-2)13-17(21(19)20)18-14(3)16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,4-6,10,13H2,1-3H3/p+1/t14-,15?,17+/m1/s1 |
Clave InChI |
RTVIIHQDMSHMMU-BZEOVNSFSA-O |
SMILES isomérico |
CCCCC(CC)C[C@@H](N[C@H](C)C1=CC=CC=C1)[P+](=O)O |
SMILES canónico |
CCCCC(CC)CC(NC(C)C1=CC=CC=C1)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)

![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)

![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)




![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
